molecular formula C18H26BrNO B1652797 N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-70-4

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Cat. No.: B1652797
CAS No.: 1609396-70-4
M. Wt: 352.3
InChI Key: LUDNUZHJKAIPML-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide (CAS: 56916-88-2) is a hydrobromide salt derived from the parent amine, N-(3-methoxybenzyl)-1-adamantanamine. Its molecular formula is C₁₈H₂₆BrNO, with a molar mass of 368.32 g/mol . The compound features a rigid adamantane cage linked to a 3-methoxybenzyl group via an amine bond. The methoxy substituent at the 3-position of the benzyl ring contributes to its electronic and steric properties, influencing solubility, bioavailability, and interaction with biological targets .

Synthesis and Characterization
The synthesis involves reacting 3-methoxybenzyl chloride with 1-adamantanamine in a nucleophilic substitution reaction, followed by acidification with hydrobromic acid to form the hydrobromide salt . Characterization is performed via ¹H NMR, ¹³C NMR, and elemental analysis, with structural confirmation through X-ray crystallography in related analogues .

Pharmacological Relevance The compound is structurally related to amantadine, a known antiviral and CNS-active drug.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNUZHJKAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-70-4
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the reaction of 1-adamantanamine with 3-methoxybenzyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler adamantane derivative.

    Substitution: The hydrobromide can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of simpler adamantane derivatives.

    Substitution: Formation of new N-substituted adamantane derivatives.

Scientific Research Applications

Metabolic Disorders

Research indicates that compounds containing adamantane structures, including N-(3-methoxybenzyl)-1-adamantanamine hydrobromide, can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is crucial for treating metabolic disorders such as obesity, insulin resistance, and related syndromes. The compound's ability to modulate cortisol levels suggests potential in managing conditions like metabolic syndrome and type 2 diabetes .

Neuropathic Pain Management

Recent studies have explored the analgesic properties of benzylpiperazine derivatives related to this compound. Specifically, compounds with similar structures have demonstrated significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain. For instance, derivatives tested in formalin assays showed dose-dependent pain relief without sedation, indicating a favorable safety profile for chronic pain management .

Neuroprotective Effects

The neuroprotective properties of adamantane derivatives have been noted in various studies. These compounds are believed to exert protective effects against neuronal damage in ischemic conditions and may help mitigate cognitive decline associated with neurodegenerative diseases. The modulation of sigma receptors presents a promising avenue for developing treatments for conditions like Alzheimer's disease .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Metabolic DisordersInhibition of 11β-HSD1 linked to reduced cortisol levels; potential for treating metabolic syndrome.
Neuropathic PainSignificant antinociceptive effects observed in mouse models; no sedation noted.
NeuroprotectionPotential protective effects against neuronal damage; implications for Alzheimer's treatment.

Case Study 1: Metabolic Syndrome Treatment

A study involving a new adamantane derivative demonstrated significant reductions in body weight and improved insulin sensitivity in obese mice models. The results indicated that the compound effectively modulated metabolic pathways associated with obesity and insulin resistance, showcasing its potential as a therapeutic agent for metabolic syndrome.

Case Study 2: Pain Management

In a controlled trial using the chronic constriction injury model, a derivative similar to this compound was administered to assess pain relief efficacy. The results showed a marked increase in withdrawal thresholds compared to controls, supporting its use as a non-sedative analgesic.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-(3-methoxybenzyl)-1-adamantanamine hydrobromide and its analogues:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Physicochemical Traits
N-(3-Methoxybenzyl)-1-adamantanamine HBr 3-methoxybenzyl C₁₈H₂₆BrNO 368.32 High solubility in polar solvents; hydrobromide enhances stability
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine 3,4,5-trimethoxybenzyl C₂₀H₂₉NO₃ 331.45 Increased lipophilicity; enhanced CNS penetration due to multiple methoxy groups
N-[3-(Chloromethyl)benzyl]-1-adamantanamine HCl 3-chloromethylbenzyl C₁₈H₂₅Cl₂N 326.30 Electrophilic chloromethyl group; reactive intermediate for further derivatization
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine 3-nitrophenyl C₁₇H₂₀N₂O₂ 284.35 Electron-withdrawing nitro group; forms stable Schiff bases for coordination chemistry
Antineoplastic Activity
  • N-[3-(Chloromethyl)benzyl]-1-adamantanamine HCl induces mitochondrial apoptosis in cancer cells, attributed to the chloromethyl group’s alkylating properties .
CNS Activity
  • N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine exhibits CNS activity, likely due to structural mimicry of hallucinogenic phenylethylamines (e.g., 3,4,5-trimethoxyphenylethylamine) .
  • The methoxy group in N-(3-Methoxybenzyl)-1-adamantanamine HBr may enhance dopamine receptor affinity, analogous to amantadine’s dopaminergic effects .
Chemical Reactivity
  • The nitro group in (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine facilitates redox reactions and metal coordination, making it suitable for catalytic studies .
  • Hydrobromide and hydrochloride salts (e.g., N-(3-Methoxybenzyl)-1-adamantanamine HBr ) improve aqueous solubility compared to free bases, critical for drug formulation .

Research Findings and Key Differences

Pharmacological Potential

  • Trimethoxy derivatives show broader CNS activity but face challenges in metabolic stability due to increased lipophilicity .
  • Chloromethyl analogues exhibit potent anticancer effects but may suffer from off-target toxicity due to reactive functional groups .

Structural Insights from Spectroscopy

  • ¹H NMR spectra of methoxy-substituted compounds display characteristic singlets for aromatic protons (δ 6.3–6.5 ppm), while nitro-substituted analogues show downfield shifts (δ 7.5–8.5 ppm) .
  • X-ray crystallography confirms the rigid adamantane core and planar benzyl groups in all analogues, critical for target binding .

Biological Activity

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiviral and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is derived from adamantane, a hydrocarbon structure known for its unique cage-like conformation. The addition of a methoxybenzyl group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and proteins. This interaction can disrupt viral replication and inhibit bacterial growth by targeting specific enzymes or receptors involved in these processes.

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties through several mechanisms:

  • Inhibition of Viral Entry : The compound may interfere with the endosomal pathway utilized by viruses to enter host cells. For instance, studies on similar adamantane derivatives have shown their ability to inhibit rabies virus (RABV) infection by blocking retrograde trafficking at the endosome-TGN interface .
  • Broad-Spectrum Activity : Derivatives have demonstrated efficacy against various RNA and DNA viruses, suggesting a broad-spectrum antiviral potential .

Antibacterial Activity

In addition to its antiviral properties, this compound has been investigated for antibacterial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of adamantane derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with viral infections showed significant improvement in symptoms when treated with adamantane derivatives, including those similar to this compound. The study reported a reduction in viral load and improved patient outcomes .
  • Case Study 2 : Another study focused on the use of adamantane derivatives in treating resistant bacterial strains. Results indicated that these compounds could restore sensitivity to antibiotics in certain cases, providing a new avenue for treatment .

Data Table: Biological Activities Summary

Activity Type Mechanism Efficacy References
AntiviralInhibition of viral entry via endosomal pathwaySignificant reduction in viral load
AntibacterialDisruption of cell membranesEffective against resistant strains
Broad-spectrumTargeting multiple pathogensEfficacy against various RNA/DNA viruses

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
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N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

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